molecular formula C14H15NO3S B2723857 Methyl 3-(2-methylbenzamido)-4,5-dihydrothiophene-2-carboxylate CAS No. 389065-21-8

Methyl 3-(2-methylbenzamido)-4,5-dihydrothiophene-2-carboxylate

Cat. No.: B2723857
CAS No.: 389065-21-8
M. Wt: 277.34
InChI Key: KUPZMRRGAPZGEP-UHFFFAOYSA-N
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Description

Methyl 3-(2-methylbenzamido)-4,5-dihydrothiophene-2-carboxylate is a chemical compound with a unique structure that combines a benzamido group with a dihydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methylbenzamido)-4,5-dihydrothiophene-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of the dihydrothiophene ring, followed by the introduction of the benzamido group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the reaction may involve the use of acetic acid as a solvent and a catalyst such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methylbenzamido)-4,5-dihydrothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 3-(2-methylbenzamido)-4,5-dihydrothiophene-2-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of Methyl 3-(2-methylbenzamido)-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate
  • 6-Carbamimidoyl-4-(3-hydroxy-2-methyl-benzoylamino)-naphthalene-2-carboxylic acid methyl ester

Uniqueness

Methyl 3-(2-methylbenzamido)-4,5-dihydrothiophene-2-carboxylate is unique due to its specific combination of functional groups and ring structures

Properties

IUPAC Name

methyl 4-[(2-methylbenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-9-5-3-4-6-10(9)13(16)15-11-7-8-19-12(11)14(17)18-2/h3-6H,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPZMRRGAPZGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(SCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201329609
Record name methyl 4-[(2-methylbenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816115
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

389065-21-8
Record name methyl 4-[(2-methylbenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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